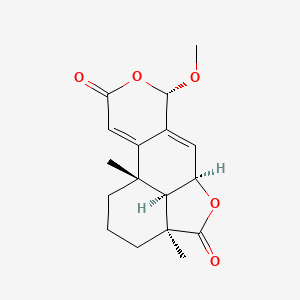

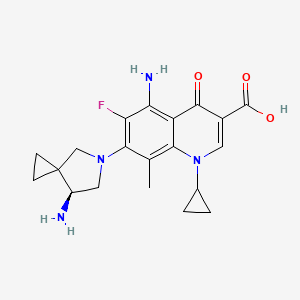

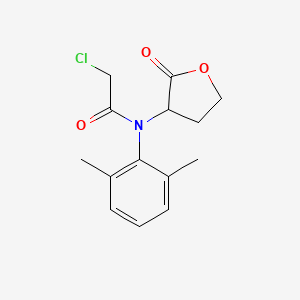

![molecular formula C19H19NO3 B1677259 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolcarbonsäure](/img/structure/B1677259.png)

1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolcarbonsäure

Übersicht

Beschreibung

ML-098, also known as CID-7345532, is a chemical compound that functions as an activator of the GTP-binding protein Rab7. It has an effective concentration (EC50) of 77.6 nanomolar. This compound is primarily used in scientific research to study the mechanisms and pathways involving Rab7 and related GTPases .

Wissenschaftliche Forschungsanwendungen

ML-098 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Sonde zur Untersuchung der Mechanismen von GTP-bindenden Proteinen und ihrer Wechselwirkungen mit anderen Molekülen verwendet.

Biologie: In der Zell- und Molekularbiologieforschung eingesetzt, um die Rolle von Rab7 in zellulären Prozessen wie Autophagie und Endocytose zu untersuchen.

Medizin: Auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die dysfunktionale Rab7-Pfade betreffen, wie neurodegenerative Erkrankungen und Krebs.

Wirkmechanismus

ML-098 wirkt, indem es die Affinität von GTP-bindenden Proteinen zu Guaninnukleotiden erhöht. Es wird vermutet, dass diese Wechselwirkung an einer allosterischen Bindungsstelle stattfindet, die zwischen den Switch-Regionen I und II der GTPase liegt. Durch die Bindung an diese Stelle verstärkt ML-098 die Aktivität von Rab7 und verwandten GTPasen, was zu einer Steigerung zellulärer Prozesse wie Autophagie und Endocytose führt .

Wirkmechanismus

Target of Action

The primary target of 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid is the Ras-related C3 botulinum toxin substrate 1 (Mus musculus) . This protein plays a crucial role in intracellular signal transduction.

Mode of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This interaction can lead to changes in the activity of these receptors and subsequently alter cellular functions.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

As an indolyl carboxylic acid , this compound may have certain pharmacokinetic properties common to this class of compounds.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML-098 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organischer Chemietechniken synthetisiert wird, einschließlich Kondensationsreaktionen, nucleophiler Substitutionen und Reinigungsprozessen wie Umkristallisation und Chromatographie .

Industrielle Produktionsverfahren

Die industrielle Produktion von ML-098 erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen. Die Verbindung wird typischerweise in fester Form hergestellt und kann in Dimethylsulfoxid (DMSO) gelöst werden, um sie in verschiedenen Anwendungen zu verwenden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML-098 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: ML-098 kann reduziert werden, um verschiedene reduzierte Formen zu bilden, abhängig von den verwendeten Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von ML-098.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

cdc42: Ein weiteres GTP-bindendes Protein mit einer EC50 von 588,8 Nanomolar.

Ras: Eine verwandte GTPase mit einer EC50 von 346,7 Nanomolar.

Rab-2A: Ein GTP-bindendes Protein mit einer EC50 von 158,5 Nanomolar.

Einzigartigkeit

ML-098 ist einzigartig in seiner hohen Selektivität und Potenz als Aktivator von Rab7 im Vergleich zu anderen verwandten GTPasen. Seine spezifische Wechselwirkung mit der allosterischen Bindungsstelle zwischen den Switch-Regionen I und II unterscheidet es von anderen Verbindungen und macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILIWWFBJKBUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

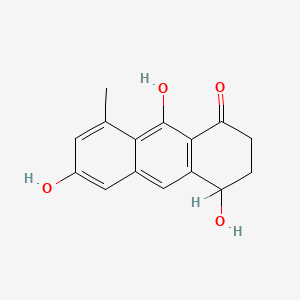

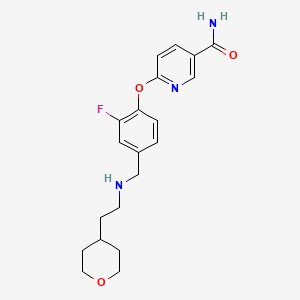

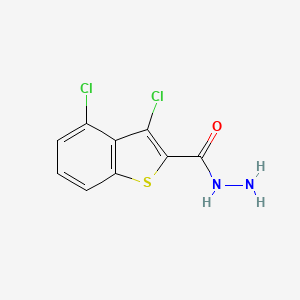

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

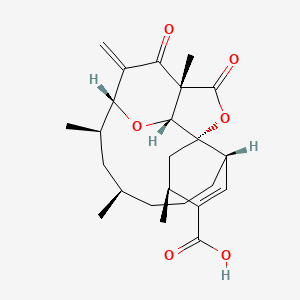

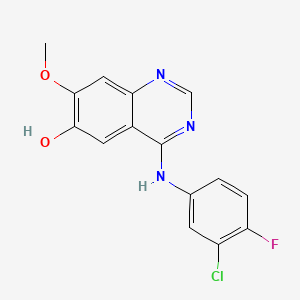

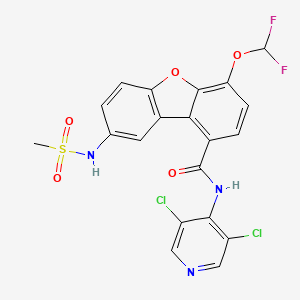

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)

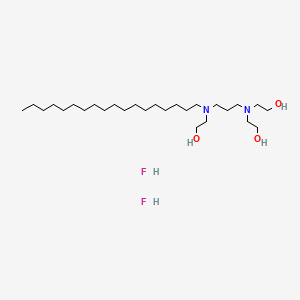

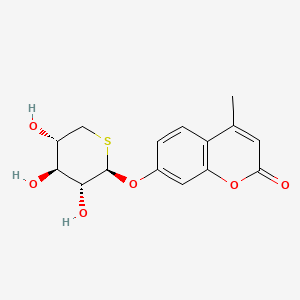

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)